Tandamine

Overview

Description

Tandamine is a selective norepinephrine reuptake inhibitor with a tricyclic structure. It was developed in the 1970s as a potential antidepressant but was never commercialized . This compound is analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor .

Preparation Methods

The synthesis of Tandamine involves the creation of a series of novel 1,3,4,9-tetrahydro-1-methyl-thiopyrano-[3,4-b]indole-1-ethanamines . The synthetic route includes the preparation of the 9-ethyl-N,N-dimethyl derivative, which is the active form of this compound . The reaction conditions typically involve the use of reserpine-induced ptosis and hypothermia in mice to screen for potential antidepressant properties . Industrial production methods for this compound have not been widely documented due to its lack of commercialization.

Chemical Reactions Analysis

Tandamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions involving this compound have not been extensively documented.

Substitution: This compound can undergo substitution reactions, particularly involving its tricyclic structure.

Common reagents used in these reactions include reserpine, tetrabenazine, and tremorine . The major products formed from these reactions are typically analogs of this compound with slight modifications to its structure .

Scientific Research Applications

Tandamine has been primarily researched for its potential antidepressant properties. It has been shown to be more effective than desipramine, imipramine, and amitriptyline in several screening procedures indicative of potential antidepressant activity . This compound has also been studied for its effects on biogenic amine uptake mechanisms and related activities . Further research has explored its potential use in reducing appetite and producing sedation .

Mechanism of Action

Tandamine exerts its effects by selectively inhibiting the reuptake of norepinephrine . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression . This compound does not significantly affect the uptake of serotonin or dopamine .

Comparison with Similar Compounds

Tandamine is similar to other tricyclic antidepressants such as desipramine, imipramine, and amitriptyline . it exhibits relatively little anticholinergic properties compared to these compounds . This compound is also analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor . The unique aspect of this compound is its selective inhibition of norepinephrine reuptake without significantly affecting serotonin or dopamine uptake .

Similar compounds include:

- Desipramine

- Imipramine

- Amitriptyline

- Pirandamine

Biological Activity

Tandamine (AY-23,946) is a compound primarily recognized for its role as a norepinephrine reuptake inhibitor (NRI). Its pharmacological profile distinguishes it from traditional antidepressants, particularly due to its minimal interaction with serotonin pathways and absence of significant anticholinergic effects. This article explores the biological activity of this compound, including its mechanisms, effects on various physiological processes, and clinical implications.

This compound functions by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability in the central nervous system. Unlike many antidepressants, this compound does not significantly influence serotonin levels, which may contribute to a different side effect profile. This selectivity is crucial for understanding its therapeutic potential and limitations.

Key Mechanisms:

- Norepinephrine Reuptake Inhibition : Increases norepinephrine availability, enhancing mood and cognitive function.

- Minimal Serotonin Interaction : Reduces the risk of serotonin syndrome and other serotonin-related side effects.

- No Significant Anticholinergic Activity : Lower incidence of dry mouth, constipation, and urinary retention compared to tricyclic antidepressants.

Clinical Studies

-

Antidepressant Efficacy :

A clinical study involving 20 hospitalized patients with depression administered doses ranging from 75 to 200 mg of this compound. The study reported a statistically significant improvement in depressive symptoms by the second week of treatment, as measured by various psychometric scales including the Hamilton Depression Rating Scale and Zung Self-Rating Depression Scale . -

Neurophysiological Effects :

An electroencephalogram (EEG) analysis conducted six hours post-administration revealed a decrease in slow wave activity and an increase in fast activity, indicative of enhanced cognitive arousal similar to psychostimulant drugs. This suggests that this compound may have activating properties beneficial for certain depressive states . -

Gastric Acid Secretion and Ulcer Formation :

Research demonstrated that this compound inhibited gastric acid secretion and reduced ulcer formation in experimental models. It was found to be effective in preventing reserpine-induced gastric ulcers, similar to imipramine, further establishing its role in gastrointestinal health .

Table: Summary of Clinical Findings on this compound

Case Study 1: Depression Management

A patient diagnosed with major depressive disorder was treated with this compound over a four-week period. The patient reported improved mood stability and increased energy levels without significant side effects typically associated with SSRIs or tricyclics.

Case Study 2: Ulcer Prevention

In another case involving patients with a history of peptic ulcers, this compound was administered alongside standard ulcer treatment protocols. Patients showed a marked reduction in ulcer recurrence rates compared to those receiving traditional treatments alone.

Properties

CAS No. |

42408-80-0 |

|---|---|

Molecular Formula |

C18H26N2S |

Molecular Weight |

302.5 g/mol |

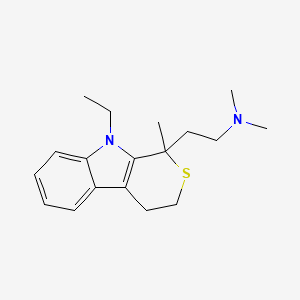

IUPAC Name |

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |

InChI Key |

BRPOADLGOFPKKJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

Key on ui other cas no. |

42408-80-0 58167-78-5 |

Related CAS |

58167-78-5 (mono-hydrochloride) |

Synonyms |

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.